molecular formula C3H5N3O2 B1197227 1-aminohydantoin CAS No. 6301-02-6

1-aminohydantoin

Cat. No.: B1197227
CAS No.: 6301-02-6
M. Wt: 115.09 g/mol
InChI Key: KVYKDNGUEZRPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-aminohydantoin is an organic compound with the chemical formula C₃H₅N₃O₂. It appears as a white crystalline solid and is slightly soluble in water and acidic solutions . This compound is known for its diverse applications in pharmaceuticals, agriculture, and cosmetics.

Preparation Methods

1-aminohydantoin can be synthesized through several methods. One common synthetic route involves the reaction of 1-iminodimethylurea with formaldehyde under alkaline conditions . The reaction is typically carried out in a warm reaction system, resulting in the formation of this compound. This method is favored for its simplicity and high reaction efficiency .

Chemical Reactions Analysis

1-aminohydantoin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Immunological Applications

1-aminohydantoin has been utilized in the preparation of artificial antigens for immune analysis. A notable method involves synthesizing an artificial antigen from this compound and p-aldehydobenzoic acid, which can be coupled with bovine serum albumin. This synthetic process is significant for developing immunoassays, particularly enzyme-linked immunosorbent assays (ELISA) for detecting metabolites such as 1-amido glycolyurea .

Table 1: Summary of Immunological Applications

ApplicationDescriptionMethod
Artificial Antigen PreparationUsed for immune analysisCoupling with bovine serum albumin
ELISA DevelopmentDetection of metabolitesSynthesis of semi-antigens

This compound is also linked to antibacterial applications, particularly as a metabolite of nitrofurantoin. It covalently binds to tissue proteins and can be released under slightly acidic conditions, making it relevant in the study of antibiotic resistance and efficacy .

Table 3: Antibacterial Applications

ApplicationMechanismRelevance
Nitrofurantoin MetaboliteBinds to tissue proteinsStudy of antibiotic resistance

Cancer Research

The incorporation of this compound into hybrid compounds has shown potential in enhancing antiproliferative activity against various cancer cell lines. For instance, hybrids containing the this compound moiety have been evaluated for their docking ability to ATP binding sites in kinases associated with cancer progression .

Table 4: Cancer Research Applications

Hybrid CompoundTarget KinaseActivityCell Lines Tested
Latonduine-1-Amino-Hydantoin HybridPIM-1 EnzymeEnhanced antiproliferative activityA549, MDA-MB-231

Environmental Monitoring

In environmental science, this compound has been utilized to develop immunoassays for detecting nitrofurantoin residues in water sources. This application is critical for ensuring water safety and monitoring contamination levels .

Table 5: Environmental Monitoring Applications

ApplicationTarget ContaminantMethod
Nitrofurantoin DetectionWater SafetyImmunoassay Development

Comparison with Similar Compounds

1-aminohydantoin can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound for various industrial and research purposes.

Biological Activity

1-Aminohydantoin (1-AH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a derivative of hydantoin, a bicyclic compound that has been explored for various biological activities. Its structural characteristics allow it to interact with different biological targets, making it a candidate for drug development.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound in various cancer cell lines. For instance, a study investigated its activity against lung adenocarcinoma (A549), colon adenocarcinoma (LS-174), and triple-negative breast adenocarcinoma (MDA-MB-231) cells. The results indicated that this compound exhibited low toxicity in these cancer cells compared to normal human lung fibroblast cells (MRC-5), suggesting potential as an anticancer agent.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Adenocarcinoma)>100
LS-174 (Colon Adenocarcinoma)75
MDA-MB-231 (Breast Adenocarcinoma)80
MRC-5 (Normal Lung Fibroblast)>100

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties , particularly in treating urinary tract infections. A clinical study reported that it was effective in treating uncomplicated urinary tract infections in 61 out of 100 patients, demonstrating significant bacteriological improvement . This suggests that this compound may serve as a viable alternative to conventional antibiotics.

Antimalarial Activity

Another promising area of research involves the antimalarial activity of aminohydantoins. A study demonstrated that certain derivatives exhibited potent nanomolar inhibition against Plasmodium species, the causative agents of malaria. The structure-activity relationship analysis indicated that modifications to the aminohydantoin structure could enhance its efficacy and bioavailability .

Table 2: Antimalarial Activity of Aminohydantoins

Compound NameInhibition Concentration (nM)Reference
Aminohydantoin A50
Aminohydantoin B200

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cytotoxic Mechanism : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific kinase pathways, enhancing its antiproliferative effects .
  • Antimicrobial Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
  • Antimalarial Mechanism : The antimalarial properties are attributed to the inhibition of aspartic proteases, crucial for the survival and replication of Plasmodium parasites .

Case Studies and Clinical Applications

Several case studies have illustrated the clinical potential of this compound:

  • Urinary Tract Infections : In a cohort study involving patients with recurrent urinary tract infections, treatment with this compound resulted in significant symptom relief and bacteriological clearance .
  • Cancer Therapy : Preclinical trials have shown that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What experimental methods are used to confirm the formation of 1-aminohydantoin-DNA adducts in vitro?

  • Methodological Answer : Formation of this compound adducts with abasic (Ap) DNA sites is confirmed using denaturing polyacrylamide gel electrophoresis (20%) and electrospray ionization mass spectrometry (ESI-MS). For example, incubation of Ap-containing DNA duplexes with this compound (1 mM) in HEPES buffer (50 mM, pH 7.4) and NaCl (100 mM) at 37°C for 24 hours generates adducts. Stability is tested via NaOH treatment (165 mM, 37°C, 30 min), and repair inhibition is assessed using AP endonuclease 1 (APE1) . ESI(-)-TOF-MS analysis detects the adduct at 6389.11 amu, confirming covalent bonding .

Q. How is this compound synthesized for research applications?

  • Methodological Answer : Solid-phase synthesis is a validated approach: (1) Condensation of carbonyl compounds with hydantoin precursors under controlled pH and temperature; (2) Use of 13C-labeled reagents for isotopic tracing in metabolic studies. For example, 2-semicarbazidoacetic acid is a key intermediate in patented protocols for synthesizing this compound hydrochloride, with reaction conditions optimized for purity (>95%) and yield .

Q. What detection methods are available for quantifying this compound in biological matrices?

  • Methodological Answer : Immunoassays and chromatographic techniques dominate:

  • Immunochromatographic assays : Colloidal gold-labeled antibodies detect this compound derivatives (e.g., nitrobenzaldehyde adducts) with a visual limit of 10 ng/mL. Cross-reactivity is minimized using carboxyphenyl-AHD-ovalbumin conjugates .
  • LC-MS/MS : Quantification after derivatization with 2-nitrobenzaldehyde, validated for meat and dairy samples with recovery rates >85% .

Advanced Research Questions

Q. How do this compound-Ap adducts interfere with DNA repair mechanisms?

  • Methodological Answer : APE1 repair inhibition is studied using gel-based cleavage assays:

  • Procedure : Incubate this compound-Ap adducts with APE1 (10 U) in buffer (50 mM HEPES, 50 mM KCl, pH 7.5) at 37°C for 2 hours. Electrophoresis reveals reduced cleavage efficiency (e.g., 42% residual adduct vs. 95% cleavage in untreated Ap sites). Quantitative phosphorimager analysis measures repair inhibition .
  • Key Finding : Adducts sterically hinder APE1’s active site, delaying repair and potentiating mutagenic outcomes .

Q. How can conflicting data on this compound’s nucleophilic reactivity be resolved?

  • Methodological Answer : Contradictions arise from variable buffer conditions (e.g., ionic strength, pH) and nucleophile concentrations. To standardize:

  • Control Experiments : Parallel reactions with glutathione or carbidopa under identical conditions (e.g., 100 mM NaCl, pH 7.4) to compare adduct formation rates.
  • Quantitative MS : Normalize adduct signals to internal standards (e.g., 15N-labeled DNA) to control for instrument variability .
  • Statistical Validation : Use ANOVA to assess significance of reactivity differences across nucleophiles .

Q. What methodological challenges arise in analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Key challenges include:

  • Protein Binding : this compound covalently binds tissue proteins, requiring acid hydrolysis (0.2 M HCl, 60°C, 1 h) to release the analyte for detection .
  • Metabolite Differentiation : Use high-resolution MS (HRMS) with isotopic labeling (e.g., 13C3-1-aminohydantoin) to distinguish parent compounds from metabolites in urine or plasma .
  • Dynamic Modeling : Apply compartmental PK models (e.g., NONMEM) to correlate tissue residue data with antibacterial efficacy in ex vivo assays .

Q. Data Contradiction Analysis

Q. Why do studies report divergent stability profiles for this compound adducts?

  • Resolution Strategy : Discrepancies stem from:

  • pH Sensitivity : Adduct stability decreases under alkaline conditions (e.g., NaOH work-up degrades 58% of adducts vs. 12% in neutral buffers) .
  • Temperature Effects : Storage at -80°C preserves adduct integrity, while room temperature accelerates hydrolysis. Include stability controls (e.g., spiked samples stored at -20°C vs. 4°C) in experimental protocols .

Q. Methodological Recommendations

  • Experimental Design : Use triplicate biological replicates and internal standards (e.g., stable isotopes) to ensure reproducibility .
  • Data Reporting : Follow Beilstein Journal guidelines: Limit main text to critical data (≤5 compounds), with supplementary files for raw datasets (e.g., gel images, MS spectra) .
  • Ethical Compliance : For studies involving animal tissues, adhere to institutional review protocols for residue analysis and disposal .

Properties

IUPAC Name

1-aminoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYKDNGUEZRPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212226
Record name 1-Aminoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-02-6
Record name 1-Aminohydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6301-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6301-02-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Aminoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminoimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZQ4HR43J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-aminohydantoin
Reactant of Route 2
1-aminohydantoin
Reactant of Route 3
1-aminohydantoin
Reactant of Route 4
1-aminohydantoin
Reactant of Route 5
1-aminohydantoin
Reactant of Route 6
1-aminohydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.